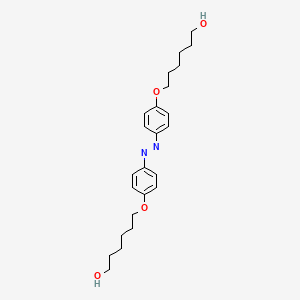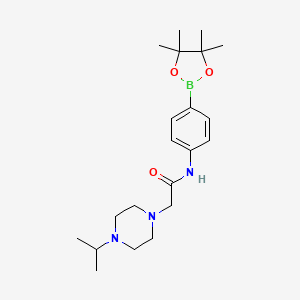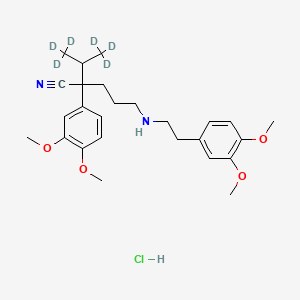![molecular formula C12H11BrFNO2 B13724271 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a bromine and fluorine atom on a phenyl group
Métodos De Preparación
The synthesis of 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination and Fluorination: The starting material, a phenyl derivative, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at specific positions on the phenyl ring.
Piperidine Ring Formation: The brominated and fluorinated phenyl derivative is then reacted with a piperidine precursor under controlled conditions to form the piperidine ring.
Cyclization: The final step involves cyclization to form the piperidine-2,6-dione structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine ring structure also contributes to its overall stability and reactivity.
Comparación Con Compuestos Similares
1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione can be compared with other similar compounds, such as:
1-[(3-Bromo-5-chlorophenyl)methyl]piperidine-2,6-dione: Similar structure but with a chlorine atom instead of fluorine, which may alter its reactivity and biological activity.
1-[(3-Fluoro-5-methylphenyl)methyl]piperidine-2,6-dione:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H11BrFNO2 |
|---|---|
Peso molecular |
300.12 g/mol |
Nombre IUPAC |
1-[(3-bromo-5-fluorophenyl)methyl]piperidine-2,6-dione |
InChI |
InChI=1S/C12H11BrFNO2/c13-9-4-8(5-10(14)6-9)7-15-11(16)2-1-3-12(15)17/h4-6H,1-3,7H2 |
Clave InChI |
ZPNRBADIRLWZHB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C(=O)C1)CC2=CC(=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



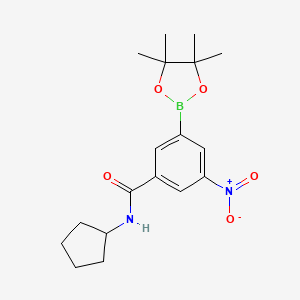
![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)

![1-Phenylmethanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724221.png)
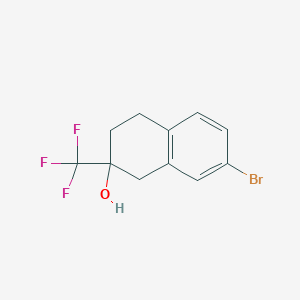
![4-Nitro-2-[(5-nitro-2-phenylmethoxyphenyl)disulfanyl]-1-phenylmethoxybenzene](/img/structure/B13724236.png)
